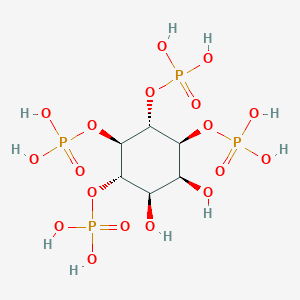

D-myo-Inositol 3,4,5,6-tetrakisphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups positioned at the 3-, 4-, 5-, and 6-positions of the inositol ring . This compound is a significant metabolite in various biological processes and has been studied for its roles in cellular signaling and regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-Inositol 3,4,5,6-tetrakisphosphate involves the phosphorylation of myo-inositol. One common method includes the use of inositol-tetrakisphosphate 1-kinase, which catalyzes the phosphorylation of 1this compound to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate . The reaction typically requires ATP and magnesium ions as cofactors .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol-tetrakisphosphate 1-kinase to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate .

Common Reagents and Conditions:

Reagents: ATP, magnesium ions

Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).

Major Products:

1D-myo-Inositol 1,3,4,5,6-pentakisphosphate: Formed by the phosphorylation of 1this compound.

Wissenschaftliche Forschungsanwendungen

Cellular Signaling

D-myo-Inositol 3,4,5,6-tetrakisphosphate is integral to cellular signaling pathways, particularly in regulating calcium-mediated processes.

- Calcium Regulation : Ins(3,4,5,6)P4 is involved in modulating calcium ion concentrations within cells by inhibiting plasma membrane calcium-activated chloride channels. This inhibition affects various physiological functions such as muscle contraction and neurotransmitter release .

- Signal Transduction : It acts as a second messenger in signal transduction pathways initiated by growth factors and hormones. The compound can influence downstream signaling cascades that regulate cell proliferation and survival .

Metabolic Studies

Research has utilized this compound to explore metabolic pathways involving inositol phosphates.

- Metabolic Pathways : Studies have demonstrated its role in the metabolism of inositol phosphates in organisms. For instance, it serves as a substrate for enzymes like inositol-tetrakisphosphate 1-kinase (ITPK1), which phosphorylates Ins(3,4,5,6)P4 to produce other inositol phosphates .

- Animal Models : Investigations using animal models (e.g., mice) have provided insights into how Ins(3,4,5,6)P4 influences metabolic processes and cellular responses to various stimuli.

Medical Research

This compound has been studied for its potential implications in medical research.

- Disease Implications : The compound is being investigated for its regulatory effects on intracellular calcium levels and its potential role in diseases associated with calcium signaling dysregulation. This includes conditions like cardiac hypertrophy and certain neurodegenerative diseases .

- Therapeutic Potential : Researchers are exploring the therapeutic potential of manipulating Ins(3,4,5,6)P4 levels to treat diseases linked to abnormal calcium signaling. This could lead to novel treatment strategies for conditions such as hypertension and heart failure .

Case Studies

Several case studies highlight the applications of this compound:

- Study on Calcium Signaling : A study demonstrated that Ins(3,4,5,6)P4 inhibits chloride channels in smooth muscle cells. This finding suggests that modulating Ins(3,4,5,6)P4 levels could influence vascular tone and blood pressure regulation .

- Neurodegenerative Disease Research : Research indicated that alterations in Ins(3,4,5,6)P4 levels might contribute to the pathophysiology of Alzheimer's disease by affecting synaptic function and neuronal survival .

Wirkmechanismus

1D-myo-Inositol 3,4,5,6-tetrakisphosphate functions as a signaling molecule by interacting with specific kinases and phosphatases. It can inhibit plasma membrane calcium-activated chloride channels, thereby regulating calcium ion concentrations within cells . The compound is phosphorylated to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate, which does not inhibit these channels, indicating a regulatory mechanism involving phosphorylation states .

Vergleich Mit ähnlichen Verbindungen

1D-myo-Inositol 1,4,5,6-tetrakisphosphate: Another inositol tetrakisphosphate with phosphate groups at different positions.

1D-myo-Inositol 1,3,4,5-tetrakisphosphate: Differently phosphorylated inositol phosphate.

Uniqueness: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate is unique due to its specific phosphorylation pattern, which imparts distinct biological functions, particularly in calcium signaling pathways .

Biologische Aktivität

D-myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4) is a polyphosphorylated inositol compound that plays a crucial role in cellular signaling pathways. Its biological activities are significant in various physiological processes, including calcium signaling and ion channel regulation. This article explores the compound's biological activity, its mechanisms of action, and its implications in health and disease.

-

Calcium Signaling Modulation :

- Ins(3,4,5,6)P4 acts as a negative regulator of calcium-activated chloride channels (CaCCs) in epithelial cells. It selectively inhibits these channels by modulating their sensitivity to intracellular calcium levels. The compound's inhibitory effect is particularly pronounced at elevated calcium concentrations typical of stimulated cells .

- The concentration of Ins(3,4,5,6)P4 increases during sustained stimulation of G-protein-coupled receptors (GPCRs), which activate phospholipase C and elevate cytosolic Ca²⁺ levels .

- Inhibition of Phosphatases :

- Impact on Ion Channels :

Case Studies and Experimental Evidence

- A study published in the Journal of Biological Chemistry highlighted that Ins(3,4,5,6)P4 directly blocks epithelial CaCCs in a biphasic manner (activation at low concentrations and inhibition at higher concentrations). This effect was shown to be dependent on the phosphorylation state of the channel .

- Another research article indicated that increased expression of inositol-polyphosphate kinase/phosphatase enhances the accumulation of Ins(3,4,5,6)P4 and its regulatory effects on CaCCs. This suggests a feedback mechanism where cellular signaling can modulate the levels and effects of this tetrakisphosphate .

Table: Summary of Biological Activities

Therapeutic Implications

The biological activities of this compound have significant therapeutic implications:

- Diabetic Nephropathy : By regulating calcium signaling pathways involved in renal function.

- Cystic Fibrosis : Modulating chloride ion transport may provide insights into treatment strategies for this genetic disorder.

- Cancer Therapy : Targeting ion channel regulation could influence tumor growth and metastasis.

Eigenschaften

CAS-Nummer |

112791-61-4 |

|---|---|

Molekularformel |

C6H16O18P4 |

Molekulargewicht |

500.08 g/mol |

IUPAC-Name |

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |

InChI-Schlüssel |

MRVYFOANPDTYBY-UZAAGFTCSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Isomerische SMILES |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Key on ui other cas no. |

121010-58-0 112791-61-4 |

Physikalische Beschreibung |

Solid |

Synonyme |

D-myo-inositol 3,4,5,6-tetrakisphosphate Ins(3,4,5,6)P3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.